Selenazole, 4-(4-bromophenyl)-2-(phenylmethyl)-
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Overview
Description
Selenazole, 4-(4-bromophenyl)-2-(phenylmethyl)-, is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Selenazole, 4-(4-bromophenyl)-2-(phenylmethyl)-, typically involves the formation of the selenazole ring followed by the introduction of the 4-bromophenyl and phenylmethyl groups. One common method involves the cyclization of a selenoamide precursor with a suitable electrophile under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Selenazole, 4-(4-bromophenyl)-2-(phenylmethyl)-, can undergo various chemical reactions, including:
Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or other reduced forms.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Selenazole, 4-(4-bromophenyl)-2-(phenylmethyl)-, has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Selenazole, 4-(4-bromophenyl)-2-(phenylmethyl)-, involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: A compound with similar bromophenyl groups but different core structure.
Phenylmethyl selenazole: A compound with a similar selenazole ring but different substituents.
Uniqueness
Selenazole, 4-(4-bromophenyl)-2-(phenylmethyl)-, is unique due to the presence of both the selenazole ring and the specific substituents (4-bromophenyl and phenylmethyl groups). This combination of structural features imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
537691-34-2 |
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Molecular Formula |
C16H12BrNSe |
Molecular Weight |
377.1 g/mol |
IUPAC Name |
2-benzyl-4-(4-bromophenyl)-1,3-selenazole |
InChI |
InChI=1S/C16H12BrNSe/c17-14-8-6-13(7-9-14)15-11-19-16(18-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
InChI Key |
VLQQBFMNDWLXQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=C[Se]2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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